2-Methyl-3-bromo-2-butanol

Descripción general

Descripción

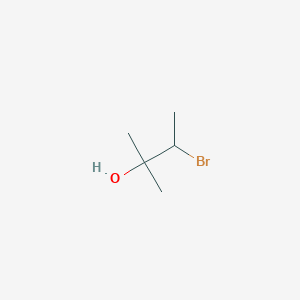

2-Methyl-3-bromo-2-butanol is an organic compound with the molecular formula C5H11BrO . It is also known by other names such as 3-bromo-2-methylbutan-2-ol and 3-Bromo-2-methyl-2-butanol .

Synthesis Analysis

The synthesis of this compound can be achieved through the bromination of isomeric alcohols . A discovery-based bromination of isomeric alcohols experiment has been developed to strengthen students’ NMR data analysis and mechanistic reasoning skills .Molecular Structure Analysis

The molecular weight of this compound is 167.04 g/mol . The InChI representation of the molecule isInChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 . The molecule has a topological polar surface area of 20.2 Ų . Chemical Reactions Analysis

The hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism gives mainly 2-methyl-2-butanol . During the reaction, less stable secondary carbocation rearranges to more stable tertiary carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 167.04 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 61.1 . It has one hydrogen bond donor count and one hydrogen bond acceptor count .Aplicaciones Científicas De Investigación

Biofuel Production:

- Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to 2-Methyl-3-bromo-2-butanol, have potential applications as biofuels. Through metabolic engineering, microbial strains have been developed for the production of these isomers. Although the current production levels are too low for immediate industrial applications, there is significant promise for major breakthroughs in production efficiency (Cann & Liao, 2009).

Chemical Precursors for Industrial Applications:

- Compounds like 3-methoxy-3-methyl-1-butanol, which are structurally similar to this compound, are used as solvents for paints, inks, and fragrances and as raw materials for the production of industrial detergents (Aschmann, Arey, & Atkinson, 2011).

Microbial Production of Chemicals:

- The production of 2-butanol and butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals, has been demonstrated using a TEV-protease based expression system in Saccharomyces cerevisiae. This approach involves the conversion of meso-2,3-butanediol to butanone, followed by the conversion of butanone to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).

Enzymatic Studies and Biochemistry:

- The temperature dependence of enantioselectivity of enzymes like Candida antarctica lipase B for compounds including 1-bromo-2-butanol, a compound structurally similar to this compound, has been studied. This research provides insights into the differential activation entropy and enthalpy contributing to enantiomeric ratios in enzymatic reactions (Ottosson, Fransson, & Hult, 2002).

Combustion and Flame Studies:

- Research on the combustion of methylbutanol (2-methyl-1-butanol) provides important insights for alternative fuels. This includes new experimental data for ignition delay times and premixed laminar flame speeds, which are crucial for understanding the combustion characteristics of larger alcohols (Park et al., 2015).

Propiedades

IUPAC Name |

3-bromo-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHWXEJVGBPVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338285 | |

| Record name | 3-Bromo-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-77-4 | |

| Record name | 3-Bromo-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-diethylphenyl)carbamothioyl]benzamide](/img/structure/B1654611.png)

![N-Methyl-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1654616.png)

![5-[(2,4-Dichloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1654622.png)